23-Hydroxybetulinic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 23-Hydroxybetulinic acid can be synthesized through the hydroxylation of betulinic acid. The process involves the use of specific reagents and catalysts to introduce hydroxyl groups at the desired positions on the betulinic acid molecule .
Industrial Production Methods: Industrial production of anemosapogenin typically involves extraction from natural sources, such as the branches of Platanus acerifolia. The extraction process includes solvent extraction using chloroform, dichloromethane, ethyl acetate, DMSO, or acetone .
Chemical Reactions Analysis
Types of Reactions: 23-Hydroxybetulinic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products: The major products formed from these reactions include various hydroxylated, carbonylated, and substituted derivatives of anemosapogenin .
Scientific Research Applications
23-Hydroxybetulinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other triterpenoid compounds.
Biology: Studied for its role in cell cycle regulation and apoptosis.
Medicine: Investigated for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals .
Mechanism of Action
23-Hydroxybetulinic acid exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
- Betulinic acid
- Oleanolic acid
- Ursolic acid
Comparison: 23-Hydroxybetulinic acid is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other similar triterpenoids. For instance, while betulinic acid is known for its anticancer properties, anemosapogenin exhibits enhanced potency and selectivity in inducing apoptosis in cancer cells .
Properties
CAS No. |
85999-40-2 |
---|---|
Molecular Formula |
C30H48O4 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aS,13bR)-9-hydroxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-18(2)19-9-14-30(25(33)34)16-15-28(5)20(24(19)30)7-8-22-26(3)12-11-23(32)27(4,17-31)21(26)10-13-29(22,28)6/h19-24,31-32H,1,7-17H2,2-6H3,(H,33,34)/t19-,20-,21+,22+,23-,24+,26-,27?,28+,29+,30-/m0/s1 |
InChI Key |
HXWLKAXCQLXHML-BCCUXYDHSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O)C)C(=O)O |
SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)C(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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